Product packaging for Cedrin(Cat. No.:CAS No. 75513-81-4)

Cedrin

Cat. No.: B133356
CAS No.: 75513-81-4
M. Wt: 334.28 g/mol
InChI Key: NZRLODDQFPZTPM-JKSUJKDBSA-N
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Description

Overview of Flavonoids in Natural Product Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found extensively throughout the plant kingdom. nih.gov They are integral components of the human diet, present in fruits, vegetables, grains, and beverages like tea and wine. mdpi.com Structurally, flavonoids share a common C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C ring). Based on variations in the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, anthocyanins, and chalcones. nih.gov

In the realm of natural product research, flavonoids are of significant interest due to their vast array of biological activities. ymerdigital.com They play crucial roles in plants, acting as pigments, protecting against UV radiation, and defending against pathogens. oup.com For human health, flavonoids are renowned for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. ymerdigital.comresearchgate.net This antioxidant capacity underlies many of their other therapeutic effects.

The biological activities of flavonoids are extensive and well-documented. They have been shown to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov Furthermore, flavonoids have demonstrated potential in the prevention and management of chronic diseases such as cardiovascular disorders and neurodegenerative diseases. mdpi.comnih.gov The wide spectrum of pharmacological effects, coupled with their natural origin and general low toxicity, makes flavonoids a cornerstone of research in medicinal chemistry and drug discovery. mdpi.comnih.gov

Significance of Cedrin as a Bioactive Natural Product

This compound is a specific flavonoid that has been isolated from Cedrus deodara, commonly known as the Himalayan cedar. researchgate.net This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and neurological disorders. ymerdigital.comoup.com The therapeutic properties of Cedrus deodara are largely attributed to its rich composition of flavonoids and terpenoids. researchgate.net

This compound has emerged as a particularly significant bioactive compound due to its demonstrated neuroprotective effects. Research has shown that this compound can protect neuronal cells from toxicity induced by amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The protective mechanism of this compound involves the mitigation of oxidative stress, a key factor in neurodegeneration. researchgate.net

Detailed studies have revealed that this compound's neuroprotective action is multifaceted. It can reduce the overproduction of reactive oxygen species (ROS), enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase, and decrease levels of malondialdehyde, a marker of lipid peroxidation. researchgate.net Furthermore, this compound has been shown to improve mitochondrial function and inhibit apoptosis (programmed cell death) in neuronal cells. researchgate.net These findings highlight this compound's potential as a valuable natural product for further investigation in the context of neurodegenerative disorders.

Rationale for Comprehensive Academic Investigation of this compound

The promising bioactive profile of this compound provides a strong rationale for its comprehensive academic investigation. The diverse pharmacological activities reported for extracts of Cedrus deodara, including anti-inflammatory, analgesic, and antimicrobial effects, suggest that its constituent compounds, such as this compound, warrant in-depth study. oup.comresearchgate.net The plant's traditional use in treating a wide range of conditions further supports the need to explore the therapeutic potential of its isolated phytochemicals. ymerdigital.com

Natural products like this compound are considered "privileged structures" in drug discovery because their chemical scaffolds have been evolutionarily selected for biological activity. nih.gov The unique structure of this compound can serve as a template for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity. nih.govmdpi.com A thorough investigation into its structure-activity relationships can provide valuable insights for the development of new drugs targeting various diseases. nih.gov

Given the initial findings on its potent neuroprotective effects, further research into this compound is crucial. researchgate.net A comprehensive investigation would involve elucidating its precise mechanisms of action, identifying its molecular targets, and evaluating its efficacy in more complex preclinical models of disease. Such studies are essential to fully understand its therapeutic potential and to pave the way for its possible development as a novel treatment for neurodegenerative diseases and other conditions. The potential of this compound to be a lead compound for drug development makes its continued academic exploration a high-priority endeavor. researchgate.net

Data Tables

Table 1: Biological Activities of Flavonoids

Biological ActivityDescriptionKey Mechanisms
AntioxidantScavenging of free radicals and reactive oxygen species (ROS).Hydrogen atom transfer, single electron transfer, metal chelation.
Anti-inflammatoryReduction of inflammation and modulation of immune responses.Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of signaling pathways (e.g., NF-κB).
AnticancerInhibition of cancer cell proliferation, induction of apoptosis, and prevention of metastasis.Cell cycle arrest, modulation of signaling pathways (e.g., PI3K/Akt), anti-angiogenesis.
NeuroprotectiveProtection of neurons from damage and degeneration.Reduction of oxidative stress, anti-inflammatory effects in the brain, modulation of neuronal signaling pathways.
CardioprotectiveProtection of the cardiovascular system.Improvement of endothelial function, reduction of blood pressure, anti-thrombotic effects.
AntimicrobialInhibition of the growth of bacteria, fungi, and viruses.Disruption of microbial membranes, inhibition of microbial enzymes, interference with microbial nucleic acid synthesis.

Table 2: Investigated Neuroprotective Mechanisms of this compound

MechanismObserved EffectExperimental Context
Reduction of Oxidative StressDecreased production of reactive oxygen species (ROS) and malondialdehyde (MDA).In PC12 cells exposed to amyloid-beta (Aβ) 1-42 peptide.
Enhancement of Antioxidant DefenseIncreased activity of superoxide dismutase (SOD).In PC12 cells exposed to Aβ1-42 peptide.
Improvement of Mitochondrial FunctionAttenuation of mitochondrial membrane potential loss and inhibition of mitochondrial permeability transition pore opening.In PC12 cells exposed to Aβ1-42 peptide.
Inhibition of ApoptosisDownregulation of Bax, upregulation of Bcl-2, and inhibition of caspase-3 activity.In PC12 cells exposed to Aβ1-42 peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O8 B133356 Cedrin CAS No. 75513-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLODDQFPZTPM-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Structural Elucidation

Botanical Sources of Cedrin: Focus on Cedrus deodara

The primary botanical source of this compound is Cedrus deodara (Roxb.) G. Don, commonly known as the Deodar cedar. e3s-conferences.orgresearchgate.netacs.orgauctoresonline.orgarxiv.orgmdpi.comnumberanalytics.commdpi.com This evergreen conifer, native to the Western Himalayas, has been recognized for its rich phytochemical profile. arxiv.orgmdpi.com this compound has been specifically identified in the wood and pine needles of C. deodara. mdpi.comnumberanalytics.com The presence of this compound contributes to the diverse array of secondary metabolites found in this plant, which also include other flavonoids, terpenoids, and lignans (B1203133). arxiv.orgrsc.org

Advanced Methodologies for Isolation and Purification of Natural Products

The isolation and purification of natural products like this compound from complex plant matrices necessitate the application of sophisticated methodologies. These techniques are crucial for obtaining compounds in sufficient purity and quantity for subsequent structural elucidation and biological activity assessments.

Chromatographic techniques play a pivotal role in separating this compound from other co-occurring compounds in Cedrus deodara extracts. Initial extraction often involves solvents such as ethanol (B145695) or aqueous alcohols. e3s-conferences.orgrsc.org Subsequent purification commonly utilizes column chromatography. For this compound specifically, silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography have been reported as effective methods. wikipedia.orgroyalsocietypublishing.orgresearchgate.net

Beyond these, a range of advanced chromatographic techniques are routinely employed for flavonoid isolation:

Paper Chromatography: One of the oldest methods, it separates flavonoids based on solubility and differential Rf values, often enhanced by their fluorescence under UV light. auctoresonline.org

Thin Layer Chromatography (TLC): Offers a rapid and versatile approach for separation and preliminary identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): A highly accurate, fast, and sensitive technique, widely used for both analytical and preparative purposes (e.g., semi-preparative and preparative RP-HPLC) to achieve high purity. auctoresonline.orgrsc.orgresearchgate.netnih.gov

Medium Pressure Liquid Chromatography (MPLC): A newer method for isolating natural compounds, capable of separating various phenolic compounds including flavonoids. auctoresonline.orgresearchgate.net

High Speed Counter Current Chromatography (HSCCC): Used for preparative separation of flavonoids like isorhamnetin, kaempferol, and quercetin (B1663063) from plant extracts. researchgate.net

Macroporous Adsorbent Resin Chromatography: Frequently used for the adsorption and enrichment of flavonoids due to its high adsorption and desorption capacity and cost-effectiveness. rsc.org

Once isolated, the definitive structural characterization of this compound relies heavily on a suite of advanced spectroscopic methods. These techniques provide complementary information about the molecular formula, functional groups, connectivity, and stereochemistry of the compound. arxiv.orgnumberanalytics.comufl.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides insights into the presence of conjugated double bonds and aromatic systems within the this compound molecule, which is characteristic of flavonoids. e3s-conferences.orgarxiv.orgnumberanalytics.comrsc.org

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and methoxy (B1213986) (-OCH3) groups, by analyzing their unique vibrational frequencies. e3s-conferences.orgresearchgate.netarxiv.orgnumberanalytics.comwikipedia.orgroyalsocietypublishing.org

Mass Spectrometry (MS): Determines the molecular mass and formula of this compound, and provides information on its fragmentation patterns, which are crucial for deducing structural subunits. Techniques like High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF-MS) and Electron Ionization Mass Spectrometry (EI mass spectral studies) offer precise mass measurements and detailed fragmentation data. e3s-conferences.orgresearchgate.netarxiv.orgnumberanalytics.comrsc.orgwikipedia.orgroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the most powerful tool for elucidating the structures of organic molecules, including natural products. numberanalytics.comrsc.org

1H NMR and 13C NMR: Provide information about the carbon-hydrogen framework, the number and types of protons and carbons, and their chemical environments. e3s-conferences.orgarxiv.orgnumberanalytics.comrsc.orgwikipedia.orgroyalsocietypublishing.org

Two-Dimensional (2D) NMR Techniques: Such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY), provide detailed information about atomic connectivity, proximity of atoms in space, and relative stereochemistry, which are essential for fully characterizing complex natural products like this compound. e3s-conferences.orgarxiv.orgnumberanalytics.com

Table 1: Key Spectroscopic Methods for Natural Product Structure Elucidation

Spectroscopic MethodPrimary Information ProvidedApplication to Natural Products
UV-Vis SpectroscopyConjugated double bonds, aromatic systemsConfirmation of chromophores, structural class hints
Infrared (IR) SpectroscopyFunctional groups (e.g., -OH, C=O, -OCH3)Identification of characteristic bonds and groups
Mass Spectrometry (MS)Molecular mass, elemental composition, fragmentation patternsMolecular formula determination, structural subunit identification
Nuclear Magnetic Resonance (NMR) SpectroscopyAtomic connectivity, chemical environment, stereochemistryDetailed structural elucidation, absolute configuration (with advanced techniques)

X-ray crystallography, particularly Single Crystal X-ray Diffraction (SCXRD), serves as the definitive method for determining the three-dimensional structure of crystalline natural products at an atomic level. researchgate.netpolyu.edu.hknih.gov While specific crystallographic data for this compound itself were not detailed in the search results, the technique is broadly applied in natural product research due to its ability to provide:

Precise Stereochemistry: Unambiguous determination of relative and absolute configurations, which is critical for understanding biological activity. researchgate.net

Detailed 3D Structures: Elucidation of the complete spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

Confirmation of Enantiomeric Purity: Direct confirmation of whether a compound is enantiomerically pure or a racemate. researchgate.net

Insights into Molecular Interactions: Crucial for structure-based drug design and understanding how natural products interact with biological targets. nih.govmdpi.com

Recent advancements, such as microcrystal electron diffraction (microED), show promise for structural determination from nanogram quantities of material, overcoming the challenge of growing large single crystals often faced with natural products. acs.org

Biosynthetic Pathways of Flavonoids and Putative this compound Biosynthesis

This compound is classified as a flavonoid, specifically a derivative of dihydromyricetin (B1665482), often referred to as 6-methyldihydromyricetin. arxiv.orgmdpi.com Flavonoids are a large and diverse group of plant secondary metabolites synthesized through the phenylpropanoid pathway, which is a central component of plant metabolism. frontiersin.orgroyalsocietypublishing.orgbiotech-asia.org

The general flavonoid biosynthetic pathway initiates with the amino acid phenylalanine. This undergoes a series of enzymatic conversions to produce 4-coumaroyl-CoA. frontiersin.orgwikipedia.orgroyalsocietypublishing.orgbiotech-asia.org Subsequently, 4-coumaroyl-CoA combines with malonyl-CoA to yield chalcones, which represent the true backbone of flavonoids. frontiersin.orgwikipedia.org Chalcones then undergo an enzymatic ring-closure to form flavanones. wikipedia.orgbiotech-asia.org Further enzymatic modifications lead to the formation of various flavonoid subclasses, including dihydroflavonols, from which dihydromyricetin is derived. wikipedia.orgbiotech-asia.org The presence of a methyl group in this compound (6-methyldihydromyricetin) suggests a methylation step in its biosynthesis.

The biosynthesis of flavonoids involves a series of highly specific enzymatic reactions. Key enzymes in the early stages of the phenylpropanoid and flavonoid pathways include:

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid. royalsocietypublishing.org

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid. royalsocietypublishing.org

4-Coumaroyl-CoA Ligase (4CL): Converts p-coumaric acid to 4-coumaroyl-CoA. royalsocietypublishing.org

Chalcone (B49325) Synthase (CHS): This enzyme is the first committed step in flavonoid biosynthesis, catalyzing the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmdpi.comroyalsocietypublishing.orgbiotech-asia.org

Chalcone Isomerase (CHI): Stereospecifically catalyzes the cyclization of chalcones (like naringenin chalcone) into flavanones (like naringenin). mdpi.comwikipedia.orgbiotech-asia.org

Flavanone 3-Hydroxylase (F3H): Converts flavanones into dihydroflavonols. For the biosynthesis of dihydromyricetin, further hydroxylation steps are required. wikipedia.orgroyalsocietypublishing.orgbiotech-asia.orgresearchgate.net

Flavonoid 3'-monooxygenase (F3'H) and Flavonoid 3',5'-hydroxylase (F3',5'H): These cytochrome P450-dependent monooxygenases are crucial for introducing hydroxyl groups at the 3' and 5' positions of the B-ring, leading to the formation of dihydromyricetin. wikipedia.orgresearchgate.net

O-methyltransferases (OMTs): Given that this compound is a methyldihydromyricetin, specific OMTs would be involved in adding the methyl group to the dihydromyricetin scaffold. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid structure. wikipedia.orgescholarship.org

The precise enzymatic steps leading to the 6-methyl functionality in this compound (6-methyldihydromyricetin) would involve a regiospecific methylation event, likely catalyzed by a specialized OMT within the broader flavonoid biosynthetic network. While the exact enzymes for this compound's specific methylation are not explicitly detailed in the provided information, the general mechanisms of flavonoid biosynthesis and modification by OMTs are well-established.

Precursor Incorporation Studies for this compound Biosynthesis

Precursor incorporation studies are fundamental to elucidating the biosynthetic pathways of natural products. These studies typically involve feeding isotopically labeled precursors to the producing organism and subsequently analyzing the labeling pattern in the isolated natural product to determine which atoms from the precursor are incorporated into the final compound wikipedia.org.

This compound, as a quassinoid, is derived from the triterpene biosynthetic pathway. The universal five-carbon building blocks for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) wikipedia.org. These precursors are synthesized via two main routes: the mevalonate (B85504) (MVA) pathway, predominantly found in eukaryotes and some bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria and plant plastids wikipedia.org.

While general principles of terpenoid biosynthesis are well-established, specific precursor incorporation studies detailing the precise steps and intermediates leading to this compound have not been explicitly identified in the available literature. Such studies would typically involve feeding labeled forms of IPP, DMAPP, or earlier precursors like acetyl-CoA (for the MVA pathway) or pyruvate (B1213749) and glyceraldehyde 3-phosphate (for the MEP pathway) to Simaba cedron cultures or cell-free extracts, followed by analysis of the labeled this compound wikipedia.org.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of complex natural products, including terpenoids like this compound, is often orchestrated by specialized enzymes encoded within biosynthetic gene clusters (BGCs) nih.govmmcmodinagar.ac.in. These gene clusters are typically co-localized on the genome and their expression is frequently co-regulated, allowing for the coordinated production of the secondary metabolite nih.gov.

The genetic and molecular regulation of biosynthetic enzymes can occur at multiple levels, including transcriptional, translational, and post-translational modifications creative-proteomics.comresearchgate.net. Transcriptional regulation involves control over gene expression, often mediated by transcription factors that respond to environmental cues or cellular metabolic states creative-proteomics.comresearchgate.net. For instance, in bacteria, operons allow for the coordinated regulation of multiple genes involved in a single biosynthetic pathway researchgate.netscirp.org. Enzyme activity can also be regulated through reversible covalent modifications, such as phosphorylation, or irreversible proteolytic cleavage of inactive precursors (zymogens) researchgate.net.

In Silico Modeling of Biosynthetic Routes

In silico modeling, or computational simulation, plays an increasingly vital role in understanding and predicting complex biological processes, including the biosynthesis of natural products wikipedia.orgresearchgate.netnih.gov. These methods leverage computational algorithms and bioinformatics tools to analyze biological data, model molecular interactions, and simulate metabolic pathways researchgate.netnih.gov.

In the context of biosynthetic routes, in silico modeling can be applied to:

Pathway Prediction: Identifying potential biosynthetic pathways for a given compound based on known enzymatic reactions and chemical transformations researchgate.net.

Enzyme Characterization: Predicting the function of unknown enzymes within a BGC and identifying key enzyme isoforms involved in specific steps of a pathway nih.gov.

Metabolite Prediction: Forecasting the structure of potential intermediates or end-products based on the enzymatic machinery present in a BGC nih.gov.

Optimization of Production: Simulating metabolic fluxes to identify bottlenecks in a biosynthetic pathway and suggest strategies for enhancing natural product yield researchgate.net.

While in silico methods are widely used in natural product discovery and drug design nih.gov, specific published in silico models dedicated to elucidating or predicting the biosynthetic routes of this compound were not found in the provided information. Such modeling efforts would typically involve analyzing genomic data from Simaba cedron to identify potential BGCs, followed by computational predictions of enzyme functions and pathway intermediates to propose a complete biosynthetic route for this compound.

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Cedrin

The total synthesis of a natural product refers to its complete chemical synthesis from readily available precursors. For compounds with complex stereochemistry and multiple functional groups, this often necessitates meticulous planning and execution of various chemical transformations.

Retrosynthetic analysis is a pivotal strategy in organic synthesis, involving the intellectual deconstruction of a target molecule into simpler, commercially available starting materials by applying known chemical reactions in reverse academie-sciences.frresearchgate.net. This process identifies key disconnections and synthons, guiding the synthetic chemist toward a viable synthetic route researchgate.net. For this compound, a flavonoid with a CHO molecular formula and a complex benzopyran heterocycle academie-sciences.fracademie-sciences.fr, a retrosynthetic analysis would typically aim to simplify the polycyclic framework and introduce the various hydroxyl and methyl functionalities at appropriate stages. While specific detailed retrosynthetic analyses for the total synthesis of this compound are not extensively documented in the readily available literature, general strategies for flavonoid synthesis often involve breaking down the C6-C3-C6 flavonoid skeleton into phenolic (C6) and cinnamic (C3-C6) synthons academie-sciences.fr. Alternatively, a C6-C2 and C1-C6 strategy can be employed academie-sciences.fr.

The construction of complex flavonoid scaffolds, including those similar to this compound, relies on a repertoire of key synthetic transformations and methodologies. Common approaches in flavonoid synthesis often involve the formation of chalcones as intermediates, typically through Claisen-Schmidt condensation reactions between appropriately substituted aldehydes and carbonyl compounds mdpi.comcore.ac.ukresearchgate.netnih.gov. These chalcones can then undergo oxidative cyclization to form the characteristic benzopyran ring system found in flavonoids mdpi.comcam.ac.ukresearchgate.net. Other methodologies frequently employed in flavonoid synthesis include Friedel-Crafts reactions, Baker-Venkataraman synthesis, Kostanecki reactions, and Allan-Robinson approaches mdpi.comresearchgate.net. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been implemented for the synthesis of various flavonoid moieties and their derivatives researchgate.netmdpi.com. While these are established methods for flavonoid synthesis, specific details regarding their application in the total synthesis of this compound are not widely published in the provided search results.

Many natural products, including various flavonoids, possess chiral centers, and their biological activities are often highly dependent on their specific stereochemistry mdpi.comresearchgate.netnih.gov. This compound itself exhibits specific stereochemistry academie-sciences.fr. Enantioselective synthesis aims to produce one enantiomer in higher concentration or purity than the other, which is crucial for medicinal, nutraceutical, and agrochemical applications researchgate.net. For flavonoids, various enantioselective strategies have been explored, such as stereoselective chalcone (B49325) epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction mdpi.comnih.gov. Chiral auxiliaries, organocatalysis, organometallic catalysis, and biocatalysis have also been employed to achieve high enantiomeric ratios in flavonoid synthesis mdpi.comnih.govacs.org. Biomimetic approaches, mimicking proposed biosynthetic pathways, have also been utilized for the enantioselective synthesis of flavonoid-like compounds acs.orgescholarship.org. However, specific enantioselective total synthesis approaches for this compound are not detailed in the provided search results.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are vital for exploring their structure-activity relationships (SAR), optimizing their biological properties, and discovering novel compounds with enhanced therapeutic potential.

Structural modification strategies for flavonoids, to which this compound belongs, are commonly employed to modulate their bioactivity researchgate.netnih.govresearchgate.netd-nb.infojrespharm.comresearchgate.net. These strategies involve altering the core scaffold or introducing various functional groups to influence properties such as solubility, stability, and target affinity. Common modifications include:

Substitution on Aromatic Rings: Introducing hydroxyl, methoxy (B1213986), methyl, or halogen groups at different positions on the phenolic rings can significantly impact antioxidant, anti-inflammatory, or anticancer activities researchgate.netnih.govd-nb.info.

Glycosylation: Attaching sugar moieties can affect bioavailability, solubility, and metabolism biotechrep.irnih.gov.

Prenylation/Alkylation: Introducing prenyl or other alkyl chains can enhance lipophilicity and interactions with biological membranes or specific protein pockets core.ac.uknih.gov.

These modifications aim to optimize the compound's interaction with specific biological pathways, leading to improved efficacy or reduced side effects.

Combinatorial chemistry is a powerful methodology that enables the rapid and systematic generation of large libraries of structurally diverse compounds by simultaneously varying multiple components of a chemical structure nih.govcam.ac.ukd-nb.info. This approach is highly valuable in drug discovery and materials science for efficiently exploring chemical space and identifying lead molecules d-nb.info. For natural products like this compound, combinatorial chemistry can be applied to synthesize extensive libraries of derivatives, allowing for high-throughput screening against various biological targets researchgate.netd-nb.infoutm.my.

Key techniques employed in combinatorial chemistry include:

Parallel Synthesis: This method involves synthesizing multiple compounds simultaneously, often on solid supports or in solution-phase reactors, significantly increasing throughput d-nb.info.

Diversity-Oriented Synthesis (DOS): This approach focuses on maximizing structural diversity within compound libraries, enhancing the likelihood of discovering novel and potent candidates cam.ac.ukd-nb.info.

Building Block Approach: Utilizing a set of diverse chemical building blocks that can be systematically combined to generate a wide array of derivatives nih.gov.

By applying combinatorial chemistry, researchers can efficiently generate a broad spectrum of this compound derivatives, facilitating comprehensive structure-activity relationship (SAR) studies and accelerating the discovery of compounds with desired biological properties.

Semi-synthetic Pathways from Natural Precursors

Semi-synthetic approaches to obtaining compounds like this compound involve the chemical modification of naturally occurring precursors. This strategy leverages the intricate biosynthetic machinery of organisms to produce complex scaffolds, which are then subjected to targeted chemical reactions to yield desired derivatives or analogues. nih.gov While this compound itself is a natural product found in Cedrus deodara, guidetopharmacology.orgbmrb.io the concept of semi-synthesis is broadly applied to natural products, including flavonoids, to overcome limitations associated with direct extraction or total synthesis.

One related methodology is precursor-directed biosynthesis, where specific analogous building blocks are introduced into a microorganism's culture medium. This allows the organism's inherent biosynthetic pathways to incorporate these non-natural components, leading to the generation of novel analogues. nih.govnih.gov For instance, the incorporation of fluorinated amino acids into fungal cultures has successfully yielded cytotoxic analogues, demonstrating the utility of this approach in diversifying natural product structures. nih.gov This technique is valuable because it allows for the creation of compounds that retain the complex structural features of natural products while introducing modifications that may enhance stability or other properties. nih.govnih.gov

This compound has been described as a "synthetic compound, which is derived from natural sources such as plant alkaloids," wikipedia.org indicating that semi-synthetic routes are indeed relevant to its accessibility or the creation of its derivatives. This highlights a pathway where natural isolates serve as starting materials for further chemical manipulation, enabling the exploration of a wider range of compounds that might be challenging to obtain solely through extraction or de novo synthesis.

Advancements in Synthetic Methodologies for Flavonoid Skeletons

Flavonoids, characterized by their 15-carbon skeleton, are a diverse class of polyphenolic compounds with various biological activities. thegoodscentscompany.com The demand for these compounds, often used as food additives, continues to grow, necessitating efficient synthesis methods beyond traditional plant extraction and separation, which often yield insufficient quantities. wikipedia.org Significant advancements have been made in the synthetic methodologies for flavonoid skeletons, addressing limitations such as cumbersome reactions and low yields associated with older techniques. wikipedia.org

Traditional chemical synthesis methods for flavonoids include the Auwers method, the Baker–Venkataraman (BKVK) method, and the Algar–Flynn–Oyamada (AFO) method. wikipedia.org While these methods have been foundational, their widespread application has been limited by practical challenges. wikipedia.org

Recent advancements have focused on more efficient and environmentally friendly approaches:

Photocatalytic Synthesis: This method offers advantages such as green environmental protection and high synthesis efficiency, making it a crucial area of research for flavonoid production. wikipedia.org

Metal-Based Synthesis: The development of metal-induced and metal-catalyzed synthesis and transformation methodologies has significantly contributed to the construction of various flavonoid-related compound skeletons. These techniques often involve transition-metal catalysis and cross-coupling reactions, providing new avenues for complex flavonoid scaffold assembly. ymdb.ca

Synthetic Biology and Metabolic Engineering: These fields offer promising solutions for enhancing the bioproduction of flavonoids, addressing the challenge of low yields from plant sources. thegoodscentscompany.comlipidmaps.org Key strategies include:

Pathway Engineering: Manipulating the enzymatic reactions involved in flavonoid biosynthesis to optimize the production of specific compounds. lipidmaps.org

Gene Dosage Tuning and Chassis Optimization: Adjusting the expression levels of relevant genes and selecting optimal microbial hosts (chassis) to maximize flavonoid output. lipidmaps.org

Cell-Free Metabolic Engineering: This approach allows for the in vitro biosynthesis of flavonoids, demonstrating high production rates in controlled environments. For example, naringenin (B18129) has been successfully produced using a cell-free system, achieving yields of 11.22 mg/L in a three-hour incubation period after optimization of enzyme ratios, substrate concentrations, co-factor concentrations, and reaction conditions. thegoodscentscompany.com

Enzyme Engineering: Advances in enzyme engineering have broadened the substrate scope, selectivity, and activity of enzymes involved in flavonoid synthesis, even leading to the development of enzymes with non-natural activities. This provides a powerful toolkit for synthetic biology and metabolic engineering efforts. thegoodscentscompany.com

These contemporary synthetic methodologies, particularly those integrating synthetic biology and catalytic approaches, are pivotal in overcoming the historical limitations of flavonoid production, paving the way for more efficient and sustainable access to these valuable compounds.

Pharmacological Investigations and Biological Activities

Neuroprotective Efficacy of Cedrin

This compound has demonstrated notable neuroprotective effects, especially in models of neurodegenerative conditions. Its ability to mitigate cellular damage and support neuronal health underscores its therapeutic potential.

Protection against Amyloid-β Induced Neurotoxicity in Cellular Models (e.g., PC12 cells)

Research has shown that this compound provides protective effects against neurotoxicity induced by amyloid β1-42 (Aβ1-42) in PC12 cells, a commonly used cellular model for neuronal studies. Amyloid β is closely associated with neurodegenerative diseases such as Alzheimer's disease nih.gov. Studies indicate that this compound can significantly improve the viability of PC12 cells that have been damaged by Aβ1-42 nih.gov. This protective action is attributed to this compound's multifaceted mechanisms, including the inhibition of oxidative stress, the improvement of mitochondrial dysfunction, and the suppression of apoptosis nih.gov.

Table 1: Effect of this compound on PC12 Cell Viability in Aβ1-42 Induced Neurotoxicity

ConditionPC12 Cell Viability (vs. Aβ1-42 Injury)Reference
Aβ1-42 InjuryDecreased nih.gov
Aβ1-42 Injury + this compoundImproved nih.gov

Molecular Markers of Neuronal Health and Survival

Beyond improving cell viability, this compound influences several key molecular markers critical for neuronal health and survival. In PC12 cells exposed to Aβ1-42, this compound has been shown to ameliorate the loss of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore nih.gov. Mitochondrial dysfunction is a hallmark of neurodegenerative processes, and this compound's ability to stabilize these mitochondrial parameters suggests a direct impact on cellular energy metabolism and integrity nih.gov.

Furthermore, this compound plays a role in regulating apoptotic pathways. It has been observed to mitigate elevated Caspase-3 activity, which is a crucial effector enzyme in apoptosis nih.gov. Concurrently, this compound positively influences the balance of pro-apoptotic and anti-apoptotic proteins, ameliorating downregulated Bcl-2 (an anti-apoptotic protein) and upregulated Bax (a pro-apoptotic protein) nih.gov. This modulation of apoptotic markers indicates that this compound helps prevent programmed cell death in neurons under neurotoxic stress.

Table 2: Impact of this compound on Key Molecular Markers in Aβ1-42 Injured PC12 Cells

Molecular MarkerObserved Effect of Aβ1-42 InjuryEffect of this compound TreatmentReference
Mitochondrial Membrane Potential LossIncreasedAmeliorated nih.gov
Mitochondrial Permeability Transition Pore OpeningIncreasedAmeliorated nih.gov
Caspase-3 ActivityElevatedAmeliorated nih.gov
Bcl-2 ExpressionDownregulatedAmeliorated (Upregulated) nih.gov
Bax ExpressionUpregulatedAmeliorated (Downregulated) nih.gov

Antioxidant and Anti-inflammatory Properties of this compound

This compound's neuroprotective actions are closely linked to its potent antioxidant and anti-inflammatory capabilities, which are crucial in mitigating cellular damage caused by oxidative stress.

Modulation of Reactive Oxygen Species (ROS) Pathways

Reactive Oxygen Species (ROS) are highly reactive molecules that, at excessive levels, can disrupt cellular homeostasis and cause severe damage to DNA, RNA, and proteins, contributing to oxidative stress researchgate.netnih.gov. This compound has been found to effectively reduce the overproduction of reactive oxygen species nih.govmedchemexpress.com. By modulating ROS pathways, this compound helps maintain the delicate balance between pro-oxidant and antioxidant levels within cells, thereby preventing oxidative damage researchgate.net.

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels

ConditionROS ProductionReference
Aβ1-42 InjuryOverproduction nih.govmedchemexpress.com
Aβ1-42 Injury + this compoundReduced nih.govmedchemexpress.com

Regulation of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase)

A key aspect of this compound's antioxidant mechanism involves the regulation of endogenous antioxidant enzymes. Specifically, this compound has been shown to increase the activity of superoxide dismutase (SOD) nih.govmedchemexpress.com. Superoxide dismutases are major antioxidant enzymes that play a crucial role in scavenging superoxide radicals by catalyzing their dismutation into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage ebi.ac.uknih.gov. The enhancement of SOD activity by this compound contributes significantly to the cellular defense against oxidative stress.

Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity

ConditionSOD ActivityReference
Aβ1-42 InjuryDecreased nih.govmedchemexpress.com
Aβ1-42 Injury + this compoundIncreased nih.govmedchemexpress.com

Impact on Lipid Peroxidation (e.g., Malondialdehyde Content)

Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids, leading to cellular membrane damage and the formation of harmful byproducts mdpi.comnih.gov. Malondialdehyde (MDA) is a prominent end-product of lipid peroxidation and serves as a widely used biomarker for oxidative stress and cellular damage mdpi.comnih.govbibliotekanauki.plscielo.br. Research indicates that this compound effectively decreases malondialdehyde content nih.govmedchemexpress.com. This reduction in MDA levels signifies this compound's capacity to inhibit lipid peroxidation, further underscoring its protective role against oxidative injury in cellular systems.

Table 5: Effect of this compound on Malondialdehyde (MDA) Content

ConditionMDA ContentReference
Aβ1-42 InjuryIncreased nih.govmedchemexpress.com
Aβ1-42 Injury + this compoundDecreased nih.govmedchemexpress.com

Anti-inflammatory Signaling Pathways

While this compound has been noted for its potential in anti-inflammatory drug development, direct detailed research findings explicitly linking this compound to specific anti-inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT pathways are not extensively described in the current literature. These pathways are widely recognized as central to the inflammatory response, regulating the transcription of pro-inflammatory genes and the production of inflammatory mediators nih.govuniprot.orguniprot.org. Further investigation is required to fully elucidate this compound's direct mechanisms of action within these specific signaling cascades.

Anti-apoptotic Mechanisms of this compound

This compound has demonstrated protective effects against neurotoxicity by actively suppressing apoptosis, or programmed cell death nih.govnih.gov. This anti-apoptotic action is a key area of its investigated biological activities.

A significant aspect of this compound's anti-apoptotic mechanism involves its influence on mitochondrial health. Research indicates that this compound can ameliorate the loss of mitochondrial membrane potential (MMP or ΔΨm) and inhibit the opening of the mitochondrial permeability transition pore (MPTP) in PC12 cells. The mitochondrial membrane potential is crucial for maintaining the electrochemical gradient necessary for ATP synthesis and is a sensitive indicator of mitochondrial integrity. A decrease in MMP often signifies mitochondrial dysfunction and can serve as an early indicator of apoptosis. The mitochondrial permeability transition pore, when open, leads to the release of pro-apoptotic factors, contributing to cell death pathways. By preserving MMP and preventing MPTP opening, this compound contributes to the stability and function of mitochondria, thereby mitigating apoptotic signals.

This compound's protective effects against apoptosis are also mediated through its regulation of key apoptosis-related proteins. Studies have shown that this compound can meliorate elevated Caspase-3 activity, downregulate Bax, and upregulate Bcl-2 in PC12 cells.

Caspase-3: As a major effector caspase, Caspase-3 is a crucial mediator in the execution phase of apoptosis. Its activation leads to the proteolytic cleavage of many cellular proteins, driving the cell towards death. This compound's ability to reduce elevated Caspase-3 activity is therefore a direct mechanism for inhibiting the apoptotic cascade.

Bcl-2 and Bax: These proteins are members of the Bcl-2 family, which plays a central role in regulating the intrinsic (mitochondrial) pathway of apoptosis. Bcl-2 is an anti-apoptotic protein that suppresses cell death, while Bax is a pro-apoptotic protein that promotes it. The ratio of Bax to Bcl-2 is a critical determinant of whether a cell undergoes apoptosis. This compound's action of downregulating Bax and upregulating Bcl-2 shifts this balance towards cell survival, thereby inhibiting apoptosis.

The following table summarizes the observed modulatory effects of this compound on key apoptosis-related proteins:

ProteinRole in ApoptosisEffect of this compoundReference
Caspase-3Effector (pro-apoptotic)Decreased activity
Bcl-2Anti-apoptoticUpregulated
BaxPro-apoptoticDownregulated

The collective impact of this compound's effects on mitochondrial function and the regulation of apoptosis-related proteins culminates in the suppression of programmed cell death pathways nih.gov. By preventing the loss of mitochondrial membrane potential, inhibiting MPTP opening, and modulating the balance of pro- and anti-apoptotic proteins like Caspase-3, Bcl-2, and Bax, this compound effectively interferes with the cellular machinery that executes apoptosis. This comprehensive anti-apoptotic action highlights this compound's potential as a neuroprotective agent.

Other Investigated Biological Activities

This compound and structurally similar compounds have been explored for their potential in anticancer drug development nih.gov. While specific direct studies on this compound as a standalone compound for antitumor activity are limited in the provided search results, the broader context of extracts from Cedrus deodara, from which this compound is derived, shows promising antitumor potential. For instance, total lignans (B1203133) (CTL) extracted from Cedrus deodara have demonstrated significant dose-dependent inhibition of proliferation in various tumor cell lines, including A549, HeLa, HepG2, HT-29, and MKN45. These lignans were found to induce apoptosis in cancer cells, increase the percentage of annexin (B1180172) V positive cells, activate intracellular caspases, and cause DNA fragmentation. The cytotoxic potential and ability to induce tumor regression in vivo observed with these lignan (B3055560) mixtures suggest that compounds within Cedrus deodara extracts, potentially including this compound, contribute to these effects. Further research is needed to isolate and confirm the specific antitumor activity of this compound itself.

Immunomodulatory Effects

Specific detailed research findings on the direct immunomodulatory effects of this compound are limited in the available scientific literature. While the plant Cedrus deodara, from which this compound is isolated, has been reported to possess general immunomodulating activity and traditional uses in immunological disorders, direct investigations focusing solely on this compound's precise immunomodulatory mechanisms or effects on immune cells are not extensively documented. nih.govcaister.com

Cardioprotective Actions

Currently, comprehensive research findings detailing the direct cardioprotective actions of this compound are not widely available in the scientific literature. While the broader field of natural product pharmacology explores various compounds for their cardiovascular benefits, specific studies on this compound's direct effects on cardiac tissue, mechanisms of cardioprotection, or detailed in vivo/in vitro data tables related to its cardioprotective properties have not been extensively published. It is important to distinguish this compound from other compounds like Cedrol, which has shown cardioprotective effects in some studies, as they are distinct chemical entities. uni-regensburg.de

Based on the comprehensive search conducted, specific scientific literature detailing the molecular mechanisms of action, target identification and validation, proteomic and metabolomic profiling in response to this compound, ligand-receptor interaction studies, enzyme inhibition and activation assays, or its influence on oxidative stress response pathways and mitochondrial dynamics and bioenergetics pathways for the chemical compound "this compound" (PubChem CID 21721881) is not available in the retrieved search results. nih.gov

The search results predominantly refer to "this compound" in the context of its PubChem entry, or to researchers named "Cedric" and their general contributions to fields such as proteomics, metabolomics, target identification, enzyme studies, and mitochondrial dynamics, rather than the specific chemical compound "this compound" itself. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" as per the detailed outline and content requirements.

Molecular Mechanisms of Action

Cellular Signaling Pathways Influenced by Cedrin

Apoptotic Cascade Modulation

This compound has demonstrated protective effects on PC12 cells against neurotoxicity induced by amyloid β1-42. This protective action is associated with the suppression of apoptosis, alongside the inhibition of oxidative stress and improvement of mitochondrial dysfunction. targetmol.com Apoptosis, or programmed cell death, is a highly regulated process crucial for maintaining cellular homeostasis and eliminating damaged or unwanted cells. It involves complex signaling pathways, broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both culminating in the activation of caspases, a family of cysteine proteases responsible for dismantling the cell acs.org. The observed suppression of apoptosis by this compound suggests its potential to intervene in these pathways, thereby contributing to cellular protection.

Inflammatory Signaling Networks

While this compound has been noted for its protective effects, specific detailed research findings directly linking this compound to the modulation of inflammatory signaling networks were not extensively identified in the available literature. General anti-inflammatory mechanisms often involve the regulation of key pathways such as NF-κB, MAPK, and STAT pathways, which are critical in mediating inflammatory responses and cytokine production msu.eduresearchgate.netacs.org. Further dedicated research is required to elucidate this compound's precise interactions with these complex inflammatory signaling cascades.

Gene Expression and Transcriptomic Analysis

Comprehensive studies specifically detailing this compound's impact on global gene expression patterns or conducting transcriptomic analyses were not prominently found in the current search. Gene expression and transcriptomic analyses are fundamental bioinformatics techniques used to identify genes with significant changes in expression levels under different conditions, providing insights into underlying biological pathways and potential biomarkers oup.combiorxiv.org. Such analyses could offer valuable information on how this compound influences cellular processes at a transcriptional level.

In Silico Docking and Molecular Dynamics Simulations

Specific research employing in silico docking and molecular dynamics simulations to investigate the interactions of this compound with biological targets was not identified in the provided search results. In silico methods, including molecular docking and molecular dynamics simulations, are powerful computational tools used to predict the binding affinity and interaction modes between a ligand (like this compound) and a target protein acs.orgresearchgate.netwikipedia.orgrsc.orgresearchgate.netresearchgate.netirispublishers.com. These simulations can provide atomic-level insights into the stability and dynamic behavior of protein-ligand complexes, which are crucial for understanding molecular mechanisms and guiding drug discovery.

Structure Activity Relationship Sar Studies of Cedrin and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes a mathematical relationship between the chemical structures of molecules and their biological activities. acs.orgcomputabio.comresearchgate.net QSAR models integrate computational and statistical techniques to predict the biological activity of new compounds based on their molecular structure, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing. acs.orgacs.org

Specific QSAR modeling studies dedicated to Cedrin, which would detail the correlation between its structural features and its observed biological activities (e.g., neuroprotection, antioxidant effects), were not found in the available literature.

Drug design principles typically fall into two main categories: ligand-based and structure-based approaches. Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of known active and inactive molecules (ligands) to infer the structural requirements for biological activity, often using QSAR models to evaluate molecular descriptors. nih.govacs.orgmdpi.comacs.org Structure-based drug design (SBDD), conversely, utilizes the known three-dimensional structure of the biological target (e.g., a protein receptor) to design molecules that can bind effectively to its active site. mdpi.comacs.org

While these principles are widely applied in drug discovery, specific applications of either ligand-based or structure-based drug design methodologies to this compound were not identified in the reviewed research.

Molecular descriptors are numerical values that encode information about a molecule's chemical structure and properties. These descriptors can range from simple properties like molecular weight to complex three-dimensional and quantum-chemical parameters. computabio.comfigshare.comresearchgate.net They are crucial for QSAR modeling as they translate molecular structures into a format understandable by computational algorithms, enabling the selection of characteristics most relevant to the studied bioactivity. researchgate.net Feature selection is the process of identifying the most appropriate subset of these descriptors to build robust and predictive QSAR models, especially given the thousands of descriptors available. acs.orgcomputabio.com

No specific studies detailing the calculation of molecular descriptors or the process of feature selection for QSAR modeling of this compound were found in the provided search results.

Predictive modeling in QSAR aims to forecast the biological activity of novel compounds based on established relationships between molecular descriptors and observed activities. fda.govacs.orgresearchgate.net The reliability and predictive power of these models are assessed through rigorous validation processes, which typically involve internal (e.g., R²) and external (e.g., R²_pred) cross-validations using data sets not used for model construction. fda.govacs.orgcomputabio.comresearchgate.netcriver.com

Information regarding specific predictive models or validation data for the biological activity of this compound, derived from QSAR studies, was not available in the reviewed literature.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional features and their spatial arrangement that are crucial for a molecule's recognition and interaction with a specific biological target. researchgate.netacs.org These models are invaluable tools for virtual screening, rational drug design, and understanding structure-activity relationships. researchgate.netinnoserlaboratories.com Lead optimization is a subsequent stage in drug discovery where identified lead compounds are iteratively modified to enhance their potency, selectivity, and pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion – ADME), while minimizing toxicity. nih.govmdpi.com This process often involves a combination of medicinal chemistry, computational modeling, and experimental assays. mdpi.com

Specific pharmacophore modeling studies for this compound or detailed reports on its lead optimization efforts were not found in the current search results.

Identification of Key Structural Features for Enhanced Bioactivity

The identification of key structural features for enhanced bioactivity is a core objective of SAR studies. It involves pinpointing specific functional groups, scaffolds, or spatial arrangements within a molecule that are critical for its interaction with a biological target and for eliciting a desired biological response. acs.org For a compound like this compound, a flavonoid with a characteristic naphthofuran skeleton and multiple hydroxyl, methoxy (B1213986), and methyl groups, these features would dictate its neuroprotective and antioxidant properties. gardp.org

However, specific research findings or data tables detailing the identification of key structural features of this compound that are directly correlated with enhanced bioactivity through systematic modification studies were not available in the provided literature.

Correlation between Structural Modifications and Specific Pharmacological Effects

A crucial aspect of SAR is establishing a clear correlation between specific structural modifications of a compound and the resulting changes in its pharmacological effects. This involves synthesizing derivatives with targeted alterations and then quantitatively assessing their biological activities to understand how each modification impacts potency, selectivity, or mechanism of action. acs.orgcomputabio.comfigshare.com

The available research on this compound primarily focuses on its natural occurrence and observed biological activities. Detailed research findings, including data tables, that explicitly illustrate the correlation between specific structural modifications of this compound and their impact on its pharmacological effects (e.g., changes in neuroprotection efficacy or antioxidant capacity due to specific group alterations) were not found in the provided search results.

Preclinical Research and Translational Aspects

In Vitro Cellular Models for Disease Mimicry

In vitro models are crucial for the initial stages of drug discovery and for elucidating the cellular and molecular mechanisms of a compound's activity. These models, which utilize cells grown in a controlled laboratory environment, offer a platform to simulate disease processes and assess the therapeutic potential of novel agents like cedrin.

Neuronal cell lines are instrumental in neurodegenerative disease research. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, and SH-SY5Y cells, a human neuroblastoma cell line, are frequently used due to their ability to differentiate into neuron-like cells and model neuronal dysfunction.

A significant study investigated the neuroprotective effects of this compound, isolated from Cedrus deodara (Roxb.) G. Don, against neurotoxicity induced by amyloid β1-42 (Aβ1-42) in PC12 cells. Aβ1-42 is a peptide strongly implicated in the pathology of Alzheimer's disease. The research demonstrated that this compound treatment improved the viability of PC12 cells that were damaged by Aβ1-42.

The protective mechanism of this compound was found to be linked to the mitigation of oxidative stress and the improvement of mitochondrial function. Specifically, this compound was observed to:

Reduce the overproduction of reactive oxygen species (ROS).

Increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).

Decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation.

Furthermore, this compound ameliorated mitochondrial dysfunction by stabilizing the mitochondrial membrane potential and preventing the opening of the mitochondrial permeability transition pore. It also exhibited anti-apoptotic effects by modulating the expression of key regulatory proteins, leading to a decrease in Caspase-3 activity, an upregulation of the anti-apoptotic protein Bcl-2, and a downregulation of the pro-apoptotic protein Bax.

These findings from in vitro studies on PC12 cells suggest that this compound possesses neuroprotective properties by targeting pathways related to oxidative stress and apoptosis, which are central to the pathology of neurodegenerative diseases.

Table 1: Effects of this compound on Aβ1-42-Induced Neurotoxicity in PC12 Cells

Parameter Effect of Aβ1-42 Effect of this compound Treatment
Cell Viability Decreased Increased
Reactive Oxygen Species (ROS) Increased Decreased
Superoxide Dismutase (SOD) Activity Decreased Increased
Malondialdehyde (MDA) Content Increased Decreased
Mitochondrial Membrane Potential Decreased Stabilized
Caspase-3 Activity Increased Decreased
Bcl-2 Expression Decreased Increased
Bax Expression Increased Decreased

Based on a comprehensive search of scientific literature, no studies have been identified that investigate the effects of this compound on the SH-SY5Y human neuroblastoma cell line.

Organoid and 3D culture systems represent a more advanced in vitro modeling approach, offering a three-dimensional cellular architecture that more closely mimics the in vivo environment of tissues and organs. These models are increasingly being used in neurodegenerative disease research to study complex cell-cell interactions and disease pathologies.

A thorough review of existing research indicates that there are currently no published studies on the effects or evaluation of this compound in organoid or other 3D culture systems for neurodegenerative research.

Advanced In Vivo Animal Models for Efficacy Evaluation

In vivo animal models are indispensable for evaluating the efficacy of potential therapeutic compounds in a whole-organism context. These models allow for the assessment of a compound's effects on complex physiological systems and behavioral outcomes.

Animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease, are designed to replicate key pathological features of the human condition, including amyloid plaque deposition and cognitive deficits.

Despite the promising in vitro results, a comprehensive search of the scientific literature did not yield any studies that have investigated the efficacy of this compound in in vivo animal models of Alzheimer's disease or other neurodegenerative conditions.

Given the in vitro evidence suggesting that this compound can mitigate oxidative stress, its evaluation in animal models of oxidative stress and inflammation would be a logical next step. These models can be induced by various agents, such as lipopolysaccharide (LPS), to elicit a systemic inflammatory and oxidative stress response.

The in vitro study on PC12 cells demonstrated that this compound can inhibit oxidative stress. However, there is currently no available research on the effects of this compound in in vivo animal models specifically designed to study oxidative stress or inflammation.

A critical aspect of preclinical efficacy testing for neuroprotective agents is the assessment of their impact on behavioral and cognitive functions in animal models. This often involves a battery of tests designed to evaluate learning, memory, and motor function.

Consistent with the lack of in vivo studies in disease models, there is no published research on the assessment of behavioral and cognitive outcomes following the administration of this compound in any animal models.

Based on a comprehensive search of scientific literature, there is no information available on a chemical compound specifically named "this compound." The search results consistently refer to "Cediranib," a known pan-vascular endothelial growth factor (VEGF) receptor inhibitor, and "Caerin," a peptide derived from Australian tree frogs.

Due to the strict requirement for scientifically accurate content focused solely on "this compound" as per the provided outline, and the absence of any research data for such a compound, it is not possible to generate the requested article. Proceeding with information on a different compound would be scientifically inaccurate and would violate the explicit instructions of the request.

To receive an article that meets the specified requirements, please provide the correct name of the compound if "this compound" was a misnomer, or any available documentation or research identifiers.

Toxicological Assessment and Safety Profiling

General Principles of Toxicology in Natural Product Research

Toxicology is the scientific discipline dedicated to understanding the adverse effects of chemical and physical agents on living organisms and their environment. A fundamental principle in toxicology is that "the dose makes the poison," indicating that nearly any substance can be harmful if administered in sufficient quantities researchgate.nethesiglobal.orgresearcherslinks.com. The field encompasses descriptive, mechanistic, and regulatory toxicology, all of which contribute to risk assessment researchgate.nethesiglobal.orgeuropa.eu.

In natural product research, toxicological assessments aim to identify potentially harmful effects of compounds derived from biological sources. This involves elucidating the molecular, biochemical, and cellular processes underlying toxic effects researchgate.net. Key aspects include establishing dose-effect and dose-response relationships, which illustrate how an increasing dose can lead to a more intense or severe effect, or affect a greater number of individuals in an exposed population hesiglobal.orgresearcherslinks.com. Understanding exposure pathways (e.g., inhalation, ingestion, skin contact) and susceptibility factors (e.g., age, sex, genetics) are also crucial for assessing risk researcherslinks.com. Toxicological studies are vital for developing new methods to determine harmful effects and for evaluating commercial products to ensure their safe use researchgate.neteuropa.eu.

In Vitro Cytotoxicity Assays for Cedrin

In vitro cytotoxicity assays are essential tools in toxicology to assess the potential harmful effects of substances on living cells. These assays provide initial insights into a compound's ability to impair cell function, inhibit growth, or induce cell death.

Assessment of Cell Viability and Proliferation

Research has investigated the in vitro cytotoxicity of this compound, specifically referring to Cedronolactone A, a quassinoid isolated from the wood of Simaba cedron. Studies have demonstrated that Cedronolactone A exhibits significant cytotoxicity against P-388 murine leukemia cells researchgate.netepdf.pubresearchgate.net. The half-maximal inhibitory concentration (IC50) for Cedronolactone A against P-388 cells was determined to be 0.0074 µg/mL researchgate.netepdf.pub. This indicates a potent inhibitory effect on the viability and proliferation of these specific cancer cells in vitro.

Table 1: In Vitro Cytotoxicity of this compound (Cedronolactone A)

CompoundCell LineIC50 (µg/mL)Reference
This compound (Cedronolactone A)P-388 cells0.0074 researchgate.netepdf.pub

Mechanistic Toxicology Investigations

Mechanistic toxicology aims to elucidate the biochemical and molecular basis of toxic effects researchgate.neteuropa.eu. For natural products, understanding these mechanisms is crucial for comprehensive safety profiling.

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a chemical agent to damage genetic material, while mutagenicity is the ability to cause mutations. For this compound (specifically Cedronolactone A), some in silico (computational) analyses have been conducted. In a study assessing drug-like properties, Cedronolactone A was evaluated for its mutagenic potential using the AMES test prediction. The results indicated that Cedronolactone A was predicted to be non-mutagenic in the AMES test cabidigitallibrary.org. This suggests a lack of ability to induce gene mutations in bacterial systems, which is a common initial screen for genotoxic hazards. However, comprehensive experimental genotoxicity studies, such as those assessing chromosomal aberrations or DNA strand breaks in mammalian cells, are not detailed in the provided search results researchgate.netresearcherslinks.comembrapa.brnih.govresearchgate.netresearchgate.net.

Table 2: Mutagenicity Assessment of this compound (Cedronolactone A)

CompoundAssayResultReference
This compound (Cedronolactone A)AMES MutagenesisNon-mutagenic cabidigitallibrary.org

Developmental and Reproductive Toxicity Potential

Developmental and reproductive toxicity (DART) studies assess the potential of a substance to cause adverse effects on sexual function, fertility, and the development of offspring hesiglobal.orgchemsafetypro.comhealthcouncil.nl. These studies are critical for evaluating the safety of compounds, particularly those with potential human exposure service.gov.uk.

Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity)

Organ-specific toxicity evaluates the adverse effects of a compound on particular organs, such as the kidneys (nephrotoxicity) and liver (hepatotoxicity). For this compound (PubChem CID 10714787), a predicted Human Hepatotoxicity (H-HT) value of 0.477 has been reported through ADMETlab2.0, indicating a computational assessment of its potential to cause liver damage. bidd.group

In general toxicological studies, liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) are crucial biochemical markers for assessing liver damage. Elevated levels of these enzymes in serum typically indicate hepatocellular injury. nih.govoup.comresearchgate.net Similarly, increased levels of creatinine (B1669602) and urea (B33335) are indicators of renal damage. nih.gov While these markers are widely used in toxicological evaluations, specific experimental data detailing the impact of this compound on these biochemical parameters or its direct nephrotoxic effects were not identified in the provided search results.

In Vivo Safety Studies and Adverse Event Profiling

In vivo safety studies are critical for understanding the systemic effects of a compound in living organisms, including acute and sub-chronic exposures, and for identifying histopathological and biochemical markers of organ damage.

Acute toxicity testing typically involves administering a single dose of a substance to experimental animals and observing for adverse effects or mortality over a short period, often 14 days, to determine the median lethal dose (LD50). scispace.comscirp.orgresearchgate.netbrieflands.companafrican-med-journal.com Sub-chronic toxicity testing involves repeated administration of the compound over a longer duration, such as 28 or 90 days, to assess cumulative toxicity and identify target organs. scispace.comscirp.orgresearchgate.netbrieflands.companafrican-med-journal.com Parameters evaluated in these studies include body weight changes, food and water intake, general behavior, and mortality. scirp.orgresearchgate.netbrieflands.companafrican-med-journal.com

For this compound (PubChem CID 10714787 or 21721881), specific experimental data from acute or sub-chronic in vivo toxicity tests were not found in the provided search results. Therefore, detailed research findings regarding its LD50 or its effects over prolonged exposure periods in animal models cannot be presented.

In in vivo toxicity studies, histopathological examination of vital organs (e.g., heart, liver, kidney, spleen, lung) is performed to detect morphological alterations and tissue damage. scispace.comscirp.orgresearchgate.net Concurrently, biochemical markers in blood are analyzed to provide insights into organ function and injury. Key biochemical markers for liver damage include ALT, AST, and alkaline phosphatase (ALP), while creatinine and urea levels are indicative of kidney damage. nih.govoup.comresearchgate.net Lactate dehydrogenase (LDH) can indicate general tissue damage affecting various organs, including the liver, heart, and kidneys. nih.gov

Without specific in vivo studies on this compound, direct data on its impact on these histopathological and biochemical markers are unavailable. However, these methodologies are standard in the comprehensive safety profiling of chemical compounds.

Computational Toxicology and Predictive Models

Computational toxicology, also known as in silico toxicology, utilizes computational methods and predictive models to assess the potential toxicity of chemical compounds. These models are increasingly employed in early safety evaluation, drug discovery, and to fill data gaps where experimental data are scarce. huji.ac.ilresearchgate.netcsmres.co.uk

For this compound (PubChem CID 10714787), a predicted Human Hepatotoxicity (H-HT) value of 0.477 has been generated using ADMETlab2.0. bidd.group This predictive score suggests a potential for hepatotoxicity, although it is a computational prediction and not derived from experimental in vivo or in vitro studies.

Computational approaches in toxicology often fall into two main classes: expert systems and statistical modeling. csmres.co.uk Quantitative Structure-Activity Relationships (QSARs) are a dominant method, mathematically describing the contributions of physicochemical properties to biological activity, including toxicity. huji.ac.ilnih.gov Machine learning (ML) techniques, such as Support Vector Machines (SVM), Random Forest (RF), and Extreme Gradient Boosting (XGBoost), are widely used to analyze chemical structures, predict biological activities, and provide insights into structure-activity relationships (SAR). huji.ac.ilnih.govmdpi.com These models leverage extensive datasets and molecular fingerprints to predict various toxicological endpoints, including reproductive toxicity and cytotoxicity. huji.ac.ilmdpi.com The accuracy and reliability of these models are continuously being improved, with efforts focused on predicting simpler, mechanistically understood endpoints. csmres.co.uk

The application of computational toxicology to this compound provides an initial indication of potential hepatotoxicity, highlighting the utility of these predictive tools in the absence of extensive experimental data.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Advanced Analytical Methodologies for Cedrin Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the comprehensive profiling of metabolites, including those related to Cedrin. Its ability to provide accurate mass measurements allows for the precise determination of elemental compositions, facilitating the identification of known compounds and the elucidation of novel metabolites without prior knowledge of their structures. This is particularly valuable in metabolomics studies where a wide range of structurally diverse compounds needs to be identified from complex biological samples.

HRMS techniques, such as those coupled with liquid chromatography (LC-HRMS), enable the separation of complex mixtures before mass analysis, enhancing sensitivity and reducing ion suppression effects. The high mass accuracy (typically <5 ppm error) and high resolving power (>50,000 FWHM) of HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) mass spectrometers, are critical for distinguishing isobaric and isomeric compounds, which is a common challenge in natural product research and metabolite profiling. For this compound, HRMS would be employed to:

Identify this compound in complex extracts: By matching the exact mass of this compound (C16H14O8, exact mass 334.06886740 Da) nih.gov and its characteristic fragmentation patterns to databases.

Profile this compound metabolites: Detecting and identifying biotransformation products (e.g., glucuronides, sulfates, methylated, or hydroxylated derivatives) by observing mass shifts from the parent compound. This involves searching for compounds with masses corresponding to common metabolic modifications.

Discover novel this compound-related compounds: Utilizing untargeted metabolomics approaches where HRMS data are processed to find all detectable features, which are then putatively identified based on their exact mass and fragmentation.

The application of HRMS in metabolite profiling is exemplified by methods that use secondary electrospray ionization coupled to HRMS for qualitative and quantitative analysis of various compounds, highlighting its versatility and sensitivity in complex matrices rsc.org.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic compounds, including complex natural products like this compound. It provides detailed information about the connectivity of atoms, stereochemistry, and conformational preferences. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Structural Elucidation: 1D NMR (e.g., ¹H NMR, ¹³C NMR) provides initial insights into the number and types of protons and carbons. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for establishing through-bond and through-space correlations, allowing for the complete assignment of all proton and carbon signals and confirmation of the entire molecular structure of this compound. The precise arrangement of hydroxyl, methoxy (B1213986), and methyl groups, and the stereochemistry of the chromen-4-one ring, would be confirmed using these techniques nih.gov.

Interaction Studies: NMR can also be used to study the interactions of this compound with other molecules, such as proteins or nucleic acids. Ligand-based NMR techniques (e.g., Saturation Transfer Difference (STD) NMR, Diffusion-Ordered Spectroscopy (DOSY)) and protein-based NMR techniques can reveal binding sites, binding affinities, and conformational changes upon interaction. This is crucial for understanding the mechanism of action of this compound in biological systems.

The utility of NMR for structural analysis is widely recognized in chemical composition assessment uantwerpen.be.

Advanced Chromatographic Techniques (e.g., UPLC, GC-MS) for Purity and Quantification

Advanced chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex matrices. Ultra-High Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced resolution, speed, and sensitivity compared to traditional chromatographic methods.

Ultra-High Performance Liquid Chromatography (UPLC): UPLC, often coupled with UV detection or mass spectrometry (UPLC-MS), is ideal for the analysis of non-volatile and thermally labile compounds like this compound. Its use of smaller particle size columns allows for faster separations with higher peak capacity and improved sensitivity. UPLC is routinely employed for:

Purity Assessment: Determining the purity of synthesized or isolated this compound by separating it from impurities and related compounds. The chromatographic profile provides a visual representation of the sample's composition.

Quantification: Developing validated UPLC methods for the accurate and precise quantification of this compound in various samples (e.g., plant extracts, formulations, biological fluids). This involves establishing calibration curves using this compound standards.

Method Development: Optimizing mobile phases, stationary phases, and temperature gradients to achieve optimal separation of this compound from co-eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is invaluable for analyzing volatile components in this compound-containing samples or for analyzing derivatized forms of this compound or its volatile degradation products. GC-MS offers high sensitivity and excellent separation efficiency for volatile and semi-volatile compounds. It is often used for:

Analysis of Volatile Impurities: Identifying and quantifying volatile impurities or residual solvents in this compound samples.

Profiling of Volatile Metabolites: If this compound undergoes metabolism into volatile compounds, GC-MS could be employed for their detection and quantification.

Chromatographic methods, particularly LC, are preferred for their selectivity, accuracy, and ease of use in quantifying compounds and distinguishing between drugs and their metabolites nih.gov. Multi-residue methods utilizing LC-MS/MS and GC-MS/MS are also developed for highly sensitive detection and quantification in complex samples orgprints.org.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a robust platform for the analysis of this compound in highly complex mixtures. These techniques are particularly beneficial when dealing with biological matrices or crude natural extracts where this compound is present alongside numerous other compounds.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is perhaps the most widely used hyphenated technique for this compound analysis. LC-MS/MS offers superior selectivity and sensitivity for quantification and identification. After chromatographic separation by LC, compounds are introduced into a mass spectrometer where they are fragmented (MS/MS or MSn). The characteristic fragmentation patterns serve as highly specific identifiers, even for compounds present at very low concentrations. For this compound, LC-MS/MS can be used for:

Targeted Quantification: Highly sensitive and selective quantification of this compound in complex biological samples, often employing multiple reaction monitoring (MRM) modes.

Untargeted Profiling: Comprehensive analysis of all detectable compounds in a sample, followed by identification based on exact mass and fragmentation.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Similar to LC-MS/MS, GC-MS/MS provides enhanced selectivity and sensitivity for volatile or derivatized this compound and its related compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique directly links chromatographic separation with NMR spectroscopy, allowing for the online structural elucidation of separated components without the need for laborious fraction collection and purification. While less common due to cost and sensitivity limitations compared to LC-MS, LC-NMR provides definitive structural information for components within a mixture.

These techniques are essential for achieving high coverage in analytical studies, especially in lipidomics where different mass spectrometric platforms are combined acs.org.

Bioanalytical Method Development for Biological Matrices

The development of robust and validated bioanalytical methods is critical for studying the pharmacokinetics, metabolism, and bioavailability of this compound in biological systems. These methods ensure accurate and reliable quantification of this compound and its metabolites in various biological matrices such as plasma, urine, tissue homogenates, and cell lysates.

Key aspects of bioanalytical method development for this compound include:

Sample Preparation: This is a crucial step to remove interfering compounds and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice depends on the matrix, analyte properties, and desired sensitivity and selectivity.

Chromatographic Separation: Typically, UPLC or HPLC is used to separate this compound from endogenous matrix components and potential metabolites.

Detection: Mass spectrometry (MS), particularly LC-MS/MS, is the detector of choice due to its high sensitivity, selectivity, and ability to identify compounds.

Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:

Specificity/Selectivity: Ensuring the method can distinguish this compound from endogenous compounds and other co-administered substances.

Sensitivity: Determining the lower limit of quantification (LLOQ) and limit of detection (LOD).

Accuracy: Measuring the closeness of agreement between the test results and the true value.

Precision: Assessing the reproducibility of the measurements.

Recovery: Evaluating the efficiency of the extraction process.

Matrix Effect: Assessing the influence of the biological matrix on ionization efficiency in MS.

Stability: Determining the stability of this compound in the biological matrix under various storage and processing conditions.

The selection of appropriate sample preparation methods is dependent on potential interferences and the required limit of quantitation nih.gov.

Table 1: Key Analytical Techniques for this compound Research

TechniquePrimary ApplicationKey Advantages
High-Resolution Mass Spectrometry (HRMS)Metabolite Profiling, Elemental CompositionHigh mass accuracy, high resolving power, identification of unknowns, differentiation of isobars/isomers
Nuclear Magnetic Resonance (NMR)Structural Confirmation, Stereochemistry, InteractionsUnambiguous structural elucidation, detailed atomic connectivity, study of molecular interactions
Ultra-High Performance Liquid Chromatography (UPLC)Purity Assessment, Quantification, SeparationHigh speed, high resolution, improved sensitivity, efficient separation of complex mixtures
Gas Chromatography-Mass Spectrometry (GC-MS)Volatile Impurity Analysis, Volatile MetabolitesHigh sensitivity for volatile compounds, excellent separation efficiency (often requires derivatization for this compound)
LC-MS/MSTargeted Quantification, Untargeted ProfilingHigh sensitivity, high selectivity, robust for complex matrices, identification via fragmentation patterns
Bioanalytical Method DevelopmentQuantification in Biological MatricesEnsures accurate and reliable data for pharmacokinetic and metabolic studies, regulatory compliance

Future Directions and Research Gaps in Cedrin Studies

Elucidation of Complete Biosynthetic Pathway

A significant research gap for Cedrin, as with many complex natural products, is the complete elucidation of its biosynthetic pathway. Understanding the precise enzymatic steps and genetic machinery involved in this compound's formation is crucial for its sustainable and efficient production. While traditional methods like transcriptomics and gene knockout studies often face challenges in plants due to the dispersed nature of biosynthetic genes, emerging techniques offer new avenues. researchgate.netfrontiersin.org Chemoproteomics, which utilizes activity probes to directly profile active enzymes, has demonstrated significant potential in accelerating the discovery of biosynthetic pathways for complex natural products. frontiersin.org Integrating chemoproteomics with synthetic biology approaches could enable the reconstitution of these pathways in microbial hosts, paving the way for scalable and controlled production of plant-derived compounds like this compound. frontiersin.org Further research is needed to identify and characterize the specific enzymes and genes responsible for each step in this compound's biosynthesis. researchgate.netfrontiersin.org

Development of Novel this compound Analogues with Enhanced Potency and Selectivity

The development of novel analogues is a common strategy in drug discovery to improve the pharmacological profile of natural compounds. This involves modifying the chemical structure of a lead compound to enhance its potency, improve its selectivity for specific biological targets, and optimize its pharmacokinetic properties. acs.orgnih.govnih.gov For this compound, a key future direction involves the rational design and synthesis of analogues. Research in this area would aim to identify structural motifs critical for this compound's biological activity and then systematically modify them to achieve superior therapeutic effects while minimizing potential off-target interactions. acs.org Advances in computational tools and machine learning could play a role in predicting optimal structural modifications for enhanced potency and selectivity. ijnc.ir

Exploration of Synergistic Effects with Existing Therapeutics

Investigating the synergistic effects of this compound with existing therapeutics represents a promising research avenue. Drug combination therapy, which involves administering two or more drugs, can lead to enhanced therapeutic effects, reduced drug dosages, minimized side effects, and increased treatment effectiveness compared to monotherapy. nih.gov Many plant secondary metabolites have demonstrated synergistic activities when combined with conventional antibiotics or other drugs. mdpi.com For instance, certain phytochemicals can act by inhibiting resistance determinants in antimicrobial-resistant bacteria or by potentiating the effects of existing antibiotics. mdpi.com Future studies on this compound should explore its potential to act synergistically with established medications, particularly in areas where this compound demonstrates preliminary activity. This could involve in vitro and in vivo studies to determine optimal combination ratios and mechanisms of interaction.

Clinical Translational Research Prospects

Clinical translational research is essential for bridging the gap between fundamental scientific discoveries and their application in patient care. ukri.org It focuses on accelerating the transfer of promising research findings into new interventions that benefit patients. ukri.org For this compound, clinical translational research prospects would involve a systematic progression from preclinical studies to early-phase clinical trials. This would entail rigorous in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of appropriate disease models. ukri.org The goal would be to gather sufficient evidence to de-risk further investment and facilitate later-stage clinical development, ultimately leading to new therapeutic options derived from this compound. ukri.org Support for such research often comes from various funding schemes and partnerships between academic institutions, funding bodies, and industry. ukri.org

Sustainable Production and Green Chemistry Approaches

The pharmaceutical industry is increasingly pressured to adopt sustainable practices due to its environmental footprint. researchgate.net For this compound, a natural product, sustainable production is paramount. Future research should focus on integrating green chemistry principles into its manufacturing processes. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, reduce energy consumption, and utilize renewable feedstocks. ijnc.irresearchgate.netjocpr.comjddhs.comitrcweb.org Key areas for this compound's sustainable production include:

Waste Minimization and Atom Economy: Designing synthetic routes that incorporate a maximum proportion of starting materials into the final product, thereby reducing byproduct generation. researchgate.netjddhs.com

Use of Greener Solvents: Replacing traditional hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.comjddhs.com

Energy Efficiency: Developing energy-efficient reactions and processes, such as microwave-assisted synthesis or flow chemistry, to reduce energy requirements. jddhs.com

Renewable Feedstocks: Exploring the use of renewable raw materials for this compound's synthesis or its precursors, aligning with the principles of sustainable chemistry. ijnc.irjddhs.comitrcweb.org

Biocatalysis and Heterogeneous Catalysis: Employing catalytic methods that are more efficient and environmentally friendly, reducing the need for stoichiometric reagents and harsh reaction conditions. ijnc.irjddhs.com

These approaches are crucial for ensuring that the development and production of this compound are environmentally responsible and economically viable in the long term. researchgate.net

Q & A

Q. What are the standard experimental concentrations of cedrin used in neuroprotection studies, and how are they optimized?

this compound concentrations are typically tested in a dose-dependent manner (e.g., 0.1–10 μM) to assess efficacy in mitigating Aβ1–42-induced neurotoxicity. Optimization involves comparing outcomes like mitochondrial membrane potential (via Rh-123 fluorescence) and cell viability across concentrations . Preclinical studies often start with low doses to avoid cytotoxicity, followed by incremental increases to identify the therapeutic window.

Q. How is this compound isolated from Cedrus deodara, and what purity thresholds are required for in vitro studies?

this compound is isolated via solvent extraction (ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC). Purity ≥95% is required for mechanistic studies, validated using NMR, mass spectrometry, and HPLC-UV . Contaminants like fatty acids must be removed via ether pretreatment to avoid confounding bioactivity results .

Q. What primary mechanisms underlie this compound’s antioxidant activity in diabetes models?

this compound enhances antioxidant enzymes (SOD, CAT) and reduces lipid peroxidation (MDA levels) in STZ-induced diabetic rats. Methodologically, its effects are quantified using diagnostic kits for oxidative markers and validated against positive controls like metformin .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between this compound’s anti-inflammatory and pro-oxidant effects in different disease models?

Contradictory results may arise from cell-type-specific responses or experimental conditions (e.g., oxygen tension). To address this:

  • Compare inflammatory markers (TNF-α, IL-6) and oxidative stress (ROS levels) under standardized hypoxia/normoxia conditions.
  • Use orthogonal assays (e.g., luciferase-based NF-κB activation vs. DCFH-DA for ROS) to isolate mechanisms .
  • Conduct transcriptomic profiling to identify context-dependent signaling pathways.

Q. What statistical and methodological considerations are critical when analyzing this compound’s dose-response curves in neuroprotection studies?

  • Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values.
  • Normalize Rh-123 fluorescence data to controls to account for plate-to-plate variability.
  • Validate findings with secondary assays (e.g., caspase-3 activity for apoptosis) to ensure robustness .

Q. How should researchers integrate in vitro and in vivo pharmacokinetic data to predict this compound’s bioavailability?

  • Perform parallel studies: Measure this compound’s stability in simulated gastric fluid (in vitro) and plasma half-life in rodent models (in vivo).
  • Use LC-MS/MS to quantify this compound metabolites in blood/tissues.
  • Apply compartmental modeling to estimate absorption rates and bioaccessibility .

Methodological Challenges & Solutions

Q. How can this compound’s structural analogs (e.g., taxifolin) interfere with activity assays, and how are these controlled?

  • Co-eluting analogs may skew HPLC quantification. Use tandem MS (MS/MS) for selective ion monitoring.
  • Pre-treat samples with enzymatic hydrolysis to differentiate glycosylated vs. aglycone forms .

Q. What strategies are effective for validating this compound’s long-term effects in chronic disease models?

  • Use longitudinal designs with staggered treatment groups (e.g., 30-, 60-, 90-day intervals).
  • Monitor secondary endpoints like HbA1c for glycemic control and histopathology for organ damage .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Evaluate bioavailability limitations (e.g., poor solubility) using Caco-2 permeability assays.
  • Adjust dosing regimens (e.g., twice-daily administration) to match in vitro exposure levels .

Q. What ethical and methodological standards apply when reporting this compound’s toxicity in preclinical studies?

  • Adhere to ARRIVE guidelines for animal studies: Report sample sizes, randomization, and blinding.
  • Include negative controls (e.g., vehicle-treated groups) and justify endpoints (e.g., organ weight changes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.